AMCA-X N-succinimidyl ester

Vue d'ensemble

Description

AMCA-X N-succinimidyl ester (AMCA-X) is a fluorescent dye used for labeling and imaging of biomolecules. It is widely used in various scientific research applications, such as flow cytometry, fluorescence microscopy, and ELISA. It is also used in biochemical and physiological experiments to study the structure and function of proteins, nucleic acids, and other biomolecules. AMCA-X is a derivative of the widely used fluorescent dye, fluorescein isothiocyanate (FITC). It has a higher fluorescence intensity than FITC and is more resistant to photobleaching.

Applications De Recherche Scientifique

Colorant fluorescent

AMCA-X, SE est l'une des molécules de marquage fluorescent bleues les plus brillantes {svg_1} {svg_2}. Il est largement utilisé comme colorant de marquage fluorescent dans diverses applications de recherche scientifique {svg_3} {svg_4}.

Marquage des composés aliphatiques aminés

L'ester de succinimidyle d'AMCA peut être utilisé pour le marquage des composés aliphatiques aminés {svg_5}. Cela le rend utile dans les études impliquant ces types de composés.

Marquage des anticorps

AMCA-X, SE est largement utilisé pour le marquage des anticorps {svg_6}. Ceci est particulièrement utile en recherche immunologique, où les anticorps sont souvent marqués pour suivre leurs interactions avec les antigènes {svg_7}.

Marquage des protéines

En plus des anticorps, AMCA-X, SE est également utilisé pour marquer les protéines {svg_8}. Cela permet aux chercheurs de visualiser et de suivre les protéines dans divers processus biologiques {svg_9}.

Marquage des petites molécules médicamenteuses

AMCA-X, SE est utilisé pour marquer les petites molécules médicamenteuses {svg_10}. Cela peut aider les chercheurs à suivre la distribution et les interactions de ces médicaments au sein des systèmes biologiques {svg_11}.

Photostabilité

L'AMCA est assez photostable {svg_12}. Cela en fait un bon choix pour les expériences qui nécessitent une observation à long terme sous un microscope ou d'autres méthodes d'observation basées sur la lumière {svg_13}.

Fluorescence indépendante du pH

La fluorescence de l'AMCA est indépendante du pH de pH 4 à 10 {svg_14}. Cela signifie que la fluorescence de l'AMCA ne change pas avec le pH de la solution, ce qui en fait un marqueur fluorescent fiable dans diverses conditions expérimentales {svg_15}.

Utilisation en conjonction avec l'espaceur « X »

L'ester de succinimidyle d'AMCA-X contient un espaceur aminohexanoyle à sept atomes, l'espaceur dit « X », entre le fluorophore et le groupe réactif {svg_16}. Cet espaceur sépare le fluorophore de la biomolécule à laquelle il est conjugué, réduisant potentiellement la désactivation qui se produit généralement lors de la conjugaison {svg_17}. Dans certains cas, l'espaceur « X » permet au colorant d'être plus accessible pour la reconnaissance par des réactifs de détection secondaires {svg_18}.

Mécanisme D'action

Target of Action

AMCA-X N-succinimidyl ester is an amine-reactive fluorescent probe . Its primary targets are proteins, specifically the aliphatic amines present in these proteins . The compound shows good reactivity and selectivity with these aliphatic amines .

Mode of Action

The succinimidyl ester (SE) reactive form of AMCA-X interacts with its targets by forming a carboxamide bond with the aliphatic amines of the protein . This bond is identical to, and as stable as, the natural peptide bond . The compound contains a seven-atom aminohexanoyl spacer, known as the ‘X’ spacer, between the fluorophore and the reactive group . This spacer potentially reduces the quenching that typically occurs upon conjugation .

Biochemical Pathways

The compound is used to label proteins, which can then be detected and studied in various biological applications . Therefore, the affected pathways would depend on the specific proteins being targeted.

Pharmacokinetics

It is known that the compound is soluble in dmso .

Result of Action

The result of the action of this compound is the formation of a stable, high-intensity fluorescent product . This product can be used for the detection and study of the structure and function of biological molecules . The compound is one of the brightest blue fluorescent labeling dyes and can be well excited at 365 nm . It is quite photostable, and its fluorescence is pH-independent from pH 4 to 10 .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound should be stored at 4°C and protected from light . Additionally, the fluorescence of the compound is pH-independent from pH 4 to 10

Analyse Biochimique

Biochemical Properties

AMCA-X N-succinimidyl ester plays a crucial role in biochemical reactions by forming stable amide bonds with primary amine groups on proteins and other biomolecules. This interaction is facilitated by the N-hydroxysuccinimide ester group, which reacts with lysine residues to form photostable amide links . The compound is highly photostable and exhibits fluorescence that is pH-independent from pH 4 to 10 . This compound is often used in fluorescence microscopy, flow cytometry, and other fluorescence-based assays to label and track biomolecules.

Cellular Effects

This compound influences various cellular processes by labeling proteins and peptides, thereby allowing researchers to study cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable amide bonds with primary amine groups on proteins enables it to be used in immunofluorescent staining and fluorescence in situ hybridization . This labeling helps in visualizing the distribution and dynamics of proteins within cells, providing insights into cellular functions and processes.

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with primary amine groups on proteins and peptides to form stable amide bonds. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling sensitive biomolecules . The compound’s fluorescence properties allow for the detection and quantification of labeled biomolecules, facilitating various biochemical and cellular assays.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C and protected from light . Prolonged exposure to light and moisture can lead to degradation, affecting its fluorescence properties and labeling efficiency. Long-term studies have shown that this compound maintains its fluorescence and labeling capabilities for extended periods when stored under optimal conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower dosages, the compound effectively labels proteins and peptides without causing significant toxicity or adverse effects . At higher dosages, there may be threshold effects, including potential toxicity and adverse reactions. It is essential to optimize the dosage to achieve effective labeling while minimizing any toxic effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound reacts with lysine residues on proteins to form stable amide bonds, which are then metabolized through standard protein degradation pathways . This interaction does not significantly alter metabolic flux or metabolite levels, making it a reliable tool for studying protein dynamics and interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to form stable amide bonds with primary amine groups allows it to be efficiently localized and accumulated in specific cellular compartments . This property is particularly useful in fluorescence microscopy and other imaging techniques to study the localization and distribution of labeled biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization depending on the targeting signals and post-translational modifications of the labeled biomolecules. The compound can be directed to various cellular compartments, including the nucleus, cytoplasm, and organelles, based on the properties of the labeled proteins . This targeted localization enhances the study of protein function and dynamics within different cellular environments.

Propriétés

IUPAC Name |

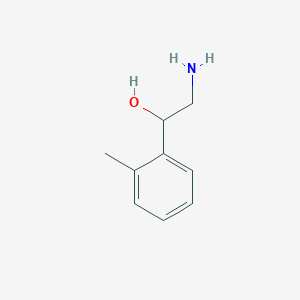

(2,5-dioxopyrrolidin-1-yl) 6-[[2-(7-amino-4-methyl-2-oxochromen-3-yl)acetyl]amino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O7/c1-13-15-7-6-14(23)11-17(15)31-22(30)16(13)12-18(26)24-10-4-2-3-5-21(29)32-25-19(27)8-9-20(25)28/h6-7,11H,2-5,8-10,12,23H2,1H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSJBOMZRLAPJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCCC(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.